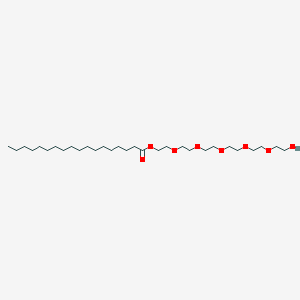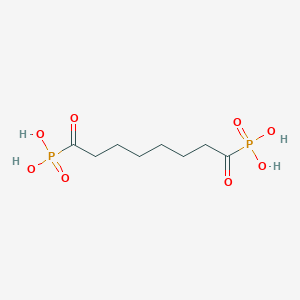
Suberoylbisphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suberoylbisphosphonic acid (SBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. SBP is a bisphosphonate derivative that has been found to possess anti-cancer properties.
Applications De Recherche Scientifique
Suberoylbisphosphonic acid has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Suberoylbisphosphonic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in cancer cell proliferation. In addition to its anti-cancer properties, Suberoylbisphosphonic acid has also been studied for its potential applications in osteoporosis research. It has been found to enhance bone formation and reduce bone resorption.
Mécanisme D'action
The mechanism of action of Suberoylbisphosphonic acid is not fully understood, but it is believed to involve the inhibition of HDACs. HDACs play a role in the regulation of gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting HDACs, Suberoylbisphosphonic acid can alter gene expression and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Suberoylbisphosphonic acid has been shown to have a number of biochemical and physiological effects. In cancer cells, Suberoylbisphosphonic acid induces apoptosis by activating caspases, a family of enzymes that play a key role in programmed cell death. Suberoylbisphosphonic acid has also been shown to inhibit the activity of HDACs, leading to changes in gene expression. In addition to its effects on cancer cells, Suberoylbisphosphonic acid has been found to enhance bone formation and reduce bone resorption in animal models of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Suberoylbisphosphonic acid in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, Suberoylbisphosphonic acid specifically targets HDAC6, which is overexpressed in many types of cancer. This specificity makes Suberoylbisphosphonic acid a promising candidate for cancer therapy. However, one of the limitations of using Suberoylbisphosphonic acid is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on Suberoylbisphosphonic acid. One area of interest is the development of more potent analogs of Suberoylbisphosphonic acid that can be used in cancer therapy. Another area of interest is the study of Suberoylbisphosphonic acid's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the mechanism of action of Suberoylbisphosphonic acid, particularly its effects on gene expression and apoptosis.
Méthodes De Synthèse
Suberoylbisphosphonic acid is synthesized by reacting bisphosphonic acid with suberoyl chloride. The reaction takes place in a solvent such as chloroform or dichloromethane, and the product is purified by recrystallization. The yield of Suberoylbisphosphonic acid is typically around 50%.
Propriétés
Numéro CAS |
139339-85-8 |
|---|---|
Nom du produit |
Suberoylbisphosphonic acid |
Formule moléculaire |
C8H16O8P2 |
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
(8-oxo-8-phosphonooctanoyl)phosphonic acid |
InChI |
InChI=1S/C8H16O8P2/c9-7(17(11,12)13)5-3-1-2-4-6-8(10)18(14,15)16/h1-6H2,(H2,11,12,13)(H2,14,15,16) |
Clé InChI |
RBVHWVVIUIZZTM-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)P(=O)(O)O)CCC(=O)P(=O)(O)O |
SMILES canonique |
C(CCCC(=O)P(=O)(O)O)CCC(=O)P(=O)(O)O |
Autres numéros CAS |
139339-85-8 |
Synonymes |
suberoil suberoylbisphosphonic acid suberoylbisphosphonic acid, disodium salt SuBP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



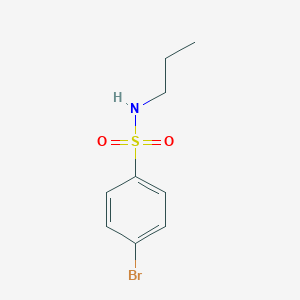
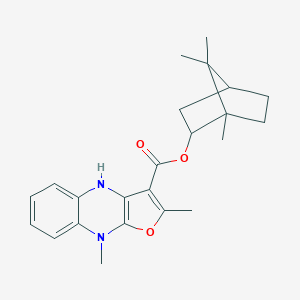
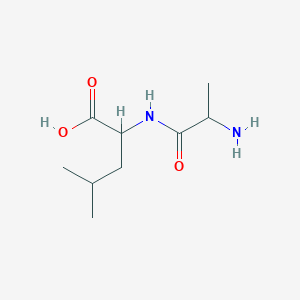
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
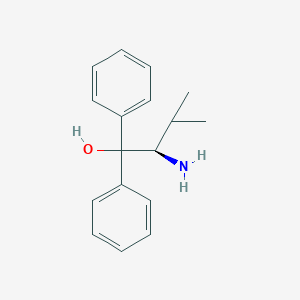
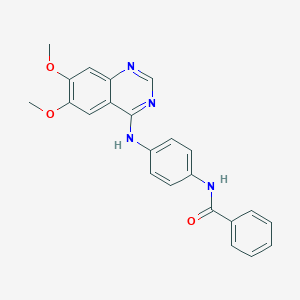
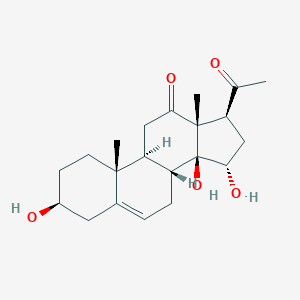
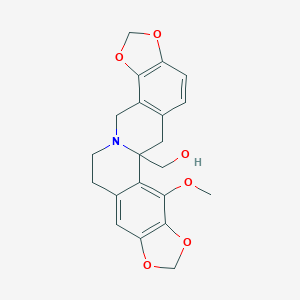
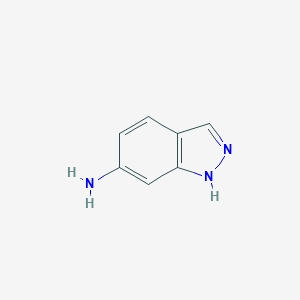
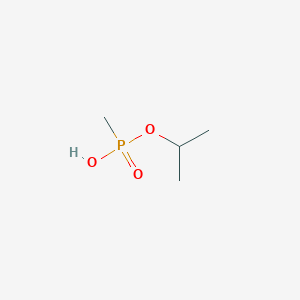
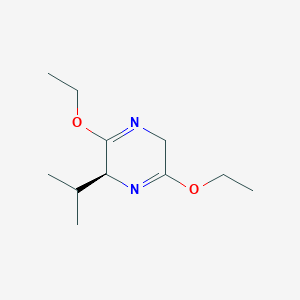
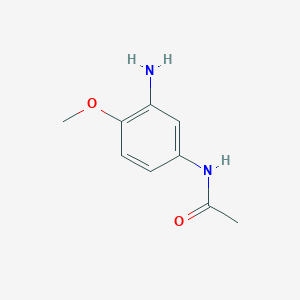
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)
